N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-carboxamide
Description
N-(3-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-carboxamide is a heterocyclic compound featuring a fused imidazo[1,2-b]pyridazine core substituted with a methoxy group at position 4. This core is linked to a phenyl ring at position 3, which is further functionalized with a thiophene-2-carboxamide moiety.
The methoxy group at position 6 may enhance solubility and metabolic stability compared to nonpolar substituents, while the thiophene carboxamide could contribute to hydrogen bonding interactions with biological targets. However, its exact mechanism of action and therapeutic applications remain underexplored in publicly available literature.
Properties
IUPAC Name |
N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S/c1-24-17-8-7-16-20-14(11-22(16)21-17)12-4-2-5-13(10-12)19-18(23)15-6-3-9-25-15/h2-11H,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRHBLRKGRKUIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC(=CC=C3)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structural arrangement, combining an imidazo[1,2-b]pyridazine moiety with a thiophene ring and a carboxamide functional group. This combination enhances its solubility and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₂S |
| Molecular Weight | 358.43 g/mol |
| CAS Number | 955780-47-9 |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
The biological activity of this compound is believed to involve its interaction with specific enzymes and receptors. The imidazo[1,2-b]pyridazine core may bind to active sites of enzymes, inhibiting their activity and modulating cellular pathways involved in signal transduction.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties:
- Anti-tubercular Activity : Derivatives have shown potent activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC90) ranging from 0.63 to 1.26 mM .
- Broad-spectrum Antimicrobial Potential : Related compounds have demonstrated effectiveness against various pathogens, suggesting a broad-spectrum antimicrobial potential .
Anti-cancer Activity
Several studies have highlighted the anti-cancer properties of compounds containing the imidazo[1,2-b]pyridazine structure:
- Cell Line Studies : In vitro studies have shown that these compounds can inhibit the proliferation of cancer cell lines such as HepG-2 (liver carcinoma), with activities comparable to standard antiproliferative agents like doxorubicin .
- Mechanisms of Action : The presence of specific functional groups enhances cytotoxicity by promoting apoptosis in cancer cells through various pathways .
Case Studies
- Study on Mycobacterial Inhibition : A study evaluated the anti-mycobacterial activity of synthesized imidazo[1,2-b]pyridazine derivatives, including this compound. Results indicated significant inhibition of Mycobacterium tuberculosis growth at low concentrations .
- Cytotoxicity Assay : Another investigation assessed the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell viability, supporting its potential as an anti-cancer agent .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences and Implications
Core Heterocycle: The target compound’s imidazo[1,2-b]pyridazine core differs from the imidazo[1,2-a]pyrimidine in . Compared to the pyridazine in , the fused imidazole ring in the target compound introduces additional rigidity and aromaticity, which may improve target selectivity.
Substituent Effects :
- The 6-methoxy group in the target compound contrasts with the 6-chloro substituent in ponatinib precursors . Methoxy groups generally enhance solubility and reduce metabolic degradation compared to chloro substituents, which are more electron-withdrawing and may improve potency but increase toxicity.
- The thiophene-2-carboxamide moiety in the target compound differs from the Schiff base (imine) in . Carboxamides are more stable under physiological conditions and better suited for oral bioavailability.
Synthetic Accessibility :
- The target compound’s synthesis likely requires multi-step functionalization of the imidazo[1,2-b]pyridazine core, akin to the 9-step synthesis of ponatinib . However, the methoxy group’s introduction may necessitate milder conditions compared to halogenation.
Q & A
Q. What are the common synthetic routes for preparing N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-carboxamide, and what challenges arise in regioselectivity?
Answer: The synthesis typically involves multi-step reactions, including:
- Imidazo[1,2-b]pyridazine core formation : Cyclization of precursors like aminopyridazines with carbonyl reagents under acidic/basic conditions .
- Thiophene-2-carboxamide coupling : Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling to attach the thiophene moiety to the phenyl group .
- Methoxy group introduction : Methylation of hydroxyl intermediates using iodomethane or dimethyl sulfate.
Q. Challenges :
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?
Answer:
- 1H/13C NMR : Assign peaks using 2D experiments (e.g., HSQC, HMBC) to resolve overlapping signals from imidazo[1,2-b]pyridazine and thiophene protons .
- IR Spectroscopy : Confirm carboxamide (C=O at ~1650 cm⁻¹) and methoxy (C-O at ~1250 cm⁻¹) groups .
- HRMS : Validate molecular weight (e.g., calculated for C₂₀H₁₆N₄O₂S: 376.10 g/mol) .
Q. Data Contradictions :
- Discrepancies in melting points (e.g., 160–162°C vs. 180–182°C for analogs) may arise from polymorphism; DSC/XRD analysis is recommended .
Q. What in vitro assays are used to evaluate the biological activity of this compound, and how are false positives mitigated?
Answer:
Q. Mitigation Strategies :
- Counter-screen against off-target kinases (e.g., EGFR, VEGFR) to confirm selectivity .
- Validate hits with orthogonal methods (e.g., SPR for binding affinity) .
Advanced Research Questions
Q. How does the substitution pattern on the imidazo[1,2-b]pyridazine ring influence potency and pharmacokinetic properties?
Answer:
Q. SAR Studies :
Q. What crystallographic data exist for this compound, and how does polymorphism affect formulation development?
Answer:
- Crystalline forms : Patent EP4363420 describes a monoclinic P2₁/c space group with hydrogen-bonded dimers stabilizing the lattice .
- Polymorphism : Hydrate forms (e.g., hemihydrate) exhibit reduced bioavailability; DSC/TGA identifies stable anhydrous forms .
Q. Formulation Impact :
- Amorphous dispersions with HPMCAS improve dissolution rates but require stability testing under accelerated humidity .
Q. What computational methods predict the binding mode of this compound to kinase targets like BTK?
Answer:
- Docking studies : Use Glide or AutoDock Vina with BTK crystal structures (PDB: 5P9J) to identify key interactions (e.g., hinge region H-bonds) .
- MD simulations : Analyze residence time and conformational changes in the DFG-out conformation .
Q. Validation :
- Compare computational results with mutagenesis data (e.g., C481S BTK mutant resistance) .
Q. How are in vivo pharmacokinetic parameters optimized for this compound, particularly regarding CNS penetration?
Answer:
Q. In Vivo Models :
- Use P-glycoprotein knockout mice to assess unbound brain-to-plasma ratios .
Q. What analytical methods are recommended for stability testing under ICH guidelines?
Answer:
Q. Stability Data :
Q. Data Contradiction and Reproducibility
Q. How are discrepancies in reported IC₅₀ values resolved across different assay platforms?
Answer:
- Normalization : Express IC₅₀ relative to a common reference inhibitor (e.g., staurosporine) .
- Assay conditions : Control ATP concentrations (e.g., 1 mM vs. 10 μM) to account for competition .
Q. Case Study :
- BTK IC₅₀ of 10 nM (ADP-Glo™) vs. 50 nM (fluorescence polarization) due to signal interference from thiophene autofluorescence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
